molecular formula C10H22N2O2 B1358769 3-Methoxypropyl L-Leucinamide CAS No. 742694-73-1

3-Methoxypropyl L-Leucinamide

Cat. No. B1358769
CAS RN: 742694-73-1
M. Wt: 202.29 g/mol
InChI Key: OFMZCZSZMNYBTE-VIFPVBQESA-N
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Description

3-Methoxypropyl L-Leucinamide, also known as (2S)-2-amino-N-(3-methoxypropyl)-4-methylpentanamide, is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of 202.29 . It is related to 3-Methoxypropyl N-(benzyloxycarbonyl)-L-Leucinamide, which has a CAS Number of 1820569-48-9 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C10H22N2O2/c1-8(2)7-9(11)10(13)12-5-4-6-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1 . The compound has a complex structure with multiple functional groups, including an amine group, a carbonyl group, and a methoxy group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.29 and a molecular formula of C10H22N2O2 . Its InChI code is InChI=1S/C10H22N2O2/c1-8(2)7-9(11)10(13)12-5-4-6-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1 . Further physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available literature.

Scientific Research Applications

Metabolic Pathways in Grape and Wine Flavor

Research has identified the role of L-leucine in the biosynthesis of flavor compounds in grapes and wine. Lei et al. (2019) studied the incorporation of L-Leu and its intermediates in wine grape clusters, suggesting its precursor role in flavor compound biosynthesis, specifically in the formation of 3-isobutyl-2-methoxypyrazine (IBMP) (Lei et al., 2019).

Biosynthesis in Bacteria

Gallois et al. (1988) explored the biosynthesis of 3-isopropyl-2-methoxypyrazine by Pseudomonas taetrolens, using L-leucine as a carbon and nitrogen source, which improved the yield of this compound (Gallois et al., 1988).

Nanoparticle Drug Delivery Systems

Kim et al. (1997) synthesized AB-type amphiphilic copolymers composed of poly (L-leucine) and poly (ethylene oxide) for creating core-shell type nanoparticles, which were studied for their drug release properties, including their application in controlled drug delivery systems (Kim et al., 1997).

Synthesis of N-(Hydroxy) Amide-containing Peptides

Wang and Phanstiel (2000) developed methods using N-(benzoyloxy)amines and hydroxamic acids in the synthesis of N-(hydroxy)amide-containing pseudopeptides, with L-leucine derivatives playing a crucial role in this process (Wang & Phanstiel, 2000).

Role in Leucine Aminopeptidase Study

Delange and Smith (1971) discussed leucine aminopeptidase, an N-terminal exopeptidase, where L-leucinamide is frequently used as a substrate in enzymatic studies due to its rapid hydrolysis by leucine aminopeptidase (Delange & Smith, 1971).

Solid State NMR, IR, and X-Ray Studies of L-leucinamide

Wang et al. (1997) performed studies on crystalline L-leucinamide using solid state NMR, IR spectroscopy, and X-ray crystallography, providing insights into its structure and molecular dynamics (Wang et al., 1997).

properties

IUPAC Name

(2S)-2-amino-N-(3-methoxypropyl)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(2)7-9(11)10(13)12-5-4-6-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMZCZSZMNYBTE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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